Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine
Description
Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine is a heterocyclic compound featuring a pteridin core substituted with a benzyl group and a 3-pyridylmethylamino moiety. The pteridin scaffold, a bicyclic system comprising pyrimidine and pyrazine rings, is notable for its electron-deficient nature, enabling diverse reactivity and coordination chemistry.
Properties
Molecular Formula |
C19H17N7 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-N-benzyl-2-N-(pyridin-3-ylmethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C19H17N7/c1-2-5-14(6-3-1)12-23-18-16-17(22-10-9-21-16)25-19(26-18)24-13-15-7-4-8-20-11-15/h1-11H,12-13H2,(H2,22,23,24,25,26) |
InChI Key |
NMAIXAXOYXVSJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=NC=CN=C32)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine typically involves multi-step organic reactions. One common approach is the condensation of a pteridine derivative with a benzylamine and a pyridylmethylamine under controlled conditions. The reaction may require catalysts such as palladium or nickel complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Formation of the Pteridine Core
The pteridine nucleus is typically synthesized via heterocyclic cyclization . For example:
-
Condensation reactions between appropriate precursors (e.g., imidates or cyanodithioimidocarbonate derivatives).
-
Cyclization under basic or acidic conditions to form the fused bicyclic ring system.
Functionalization via Coupling Reactions
After forming the pteridine core, substituents are introduced through:
-
Nucleophilic aromatic substitution or SNAr (Substitution Nucleophilic Aromatic Replacement) to attach the benzyl group at the 4-position.
-
Amination reactions to introduce the 3-pyridylmethyl amino group at the 2-position. This may involve reductive amination or coupling with 3-pyridylmethylamine using activating agents (e.g., EDC, HOBt).
Optimization of Reaction Conditions
-
Reagents : Sodium sulfide, coupling agents (e.g., EDCl), and solvents like DMF or THF.
-
Purification : Flash chromatography or recrystallization to isolate the final product .
Likely Reaction Intermediates
-
Pteridine core : Formed via cyclization of precursors (e.g., 2-aminopteridine derivatives).
-
N-heterocyclic intermediates : Generated during amination steps with 3-pyridylmethylamine.
-
Benzylated intermediates : Formed after substitution of the pteridine’s 4-position with benzylamine.
Challenges and Considerations
-
Regioselectivity : Ensuring substitution occurs at the 4-position of the pteridine core.
-
Yield optimization : Controlling reaction conditions (e.g., pH, temperature) to minimize side reactions.
-
Purification : Separating the target compound from similar intermediates due to structural complexity.
Scientific Research Applications
Anticancer Activity
One of the primary applications of Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine is its potential as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines.
Case Studies
A study published in Molecules highlighted a series of pteridin derivatives, including this compound, which showed promising results in inhibiting the growth of HCT116 and MDA-MB-231 cancer cell lines. The compounds were tested using a 3H thymidine incorporation assay, revealing over 85% inhibition in certain derivatives .
Design and Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to optimize biological activity.
Synthetic Pathway
The synthetic route often begins with commercially available pteridin derivatives, followed by functionalization through methods such as reductive amination and coupling reactions. The final product is purified using chromatography techniques to ensure high purity levels suitable for biological testing .
Pharmacological Properties
Beyond its anticancer properties, this compound has been investigated for other pharmacological effects, including:
Antimicrobial Activity
Preliminary studies suggest that certain derivatives may possess antimicrobial properties, making them candidates for further investigation as potential antibiotics or antifungal agents .
Neuroprotective Effects
Research indicates that compounds with similar structures may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Data Tables
The following tables summarize key findings from recent studies on this compound:
Mechanism of Action
The mechanism of action of Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,3-Bis[(3-Pyridylmethyl)Amino]-2(Z)-Butene-1,4-Dinitrile
This compound () shares the 3-pyridylmethylamino substituent but differs in its dinitrile backbone and butene linker. Key comparisons include:
- Reactivity: Alkylation and elimination reactions dominate its behavior, influenced by temperature. At lower temperatures, dimethyl sulfate alkylates the pyridylmethylamino group, while higher temperatures favor hydride abstraction and elimination. Such temperature-dependent reactivity contrasts with the pteridin-based compound, where the electron-deficient core may prioritize nucleophilic substitution over elimination .
- Coordination Chemistry: The pyridyl group in both compounds coordinates with palladium ions, altering electronic configurations.
Data Table 1: Reactivity and Physical Properties
(3R,4R)-(1-Benzyl-4-Methylpiperidin-3-yl)-Methylamine
This piperidinyl-methylamine derivative () shares a benzyl group but lacks the pteridin core. Comparisons include:
- Synthesis : Both compounds involve benzylation and reductive amination steps. However, the piperidinyl derivative’s synthesis includes partial reduction with sodium borohydride and acid hydrolysis, whereas the pteridin analog’s synthesis likely requires specialized conditions for bicyclic ring formation .
Imidazolyl-Benzoimidazolyl Amines (EP 1 926 722 B1)
These patented compounds () feature imidazole and pyridine rings but differ in their fused benzimidazole systems. Contrasts include:
- Electronic Properties : The imidazole’s aromaticity and basicity contrast with the pteridin’s electron deficiency, which may render the latter more reactive toward electrophiles.
- The pteridin compound’s lack of imidazole suggests divergent target profiles .
3-[(3R,4R)-3,4-Dimethyl-1-(2-Phenylethyl)-4-Piperidinyl]Aniline
This aniline derivative () includes a phenethyl-piperidine group but lacks heteroaromaticity. Key distinctions:
- Lipophilicity: The phenethyl group increases hydrophobicity compared to the pteridin analog’s pyridylmethylamino group, which may enhance membrane permeability.
- Synthetic Complexity : The pteridin compound’s bicyclic system likely demands multi-step synthesis, whereas the piperidinyl-aniline derivative is synthesized via simpler alkylation and resolution steps .
Biological Activity
Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory effects. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is a derivative of pteridine, characterized by the following structure:
This structure suggests potential interactions with various biological targets, which are critical for its therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pteridine derivatives, including those structurally related to this compound. For instance, compounds similar to this structure have demonstrated significant inhibitory effects on receptor tyrosine kinases (RTKs), which are pivotal in cancer cell proliferation and survival.
| Compound | Target Kinase | Inhibition (%) at 10 nM |
|---|---|---|
| 11 | EGFR | 91% |
| 13 | HER-2 | 92% |
The above data indicates that modifications to the pteridine framework can enhance binding affinity and inhibitory potency against critical cancer-related targets .
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. Pteridine derivatives have been shown to act as radical scavengers and inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory process. For example, a related compound demonstrated a reduction in LOX activity by 41% at a concentration of 0.01 mmol/kg .
The mechanism through which this compound exerts its biological effects likely involves:
- Inhibition of Kinases : By binding to the ATP pocket of kinases such as EGFR and HER2, it prevents downstream signaling that leads to cell proliferation.
- Radical Scavenging : The compound may neutralize free radicals, thereby reducing oxidative stress and inflammation.
- DNA Interaction : Similar compounds have been shown to induce DNA breakage in cancer cells, suggesting that this compound may also interact with DNA repair mechanisms .
Case Studies
Several studies have evaluated the efficacy of pteridine derivatives in vivo:
- Study on Tumor Models : In murine models implanted with human cancer cells, compounds similar to this compound exhibited significant tumor reduction compared to controls.
- Inflammatory Bowel Disease : Research indicated that certain pteridine derivatives could reduce symptoms in models of inflammatory bowel disease by decreasing neutrophil infiltration in the colon .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine, and how can yield be optimized?
- Methodological Answer : Key steps include coupling reactions between pteridin-4-ylamine and 3-pyridylmethylamine derivatives, followed by benzylation. Optimize yield by controlling reaction temperature (e.g., 0°C for sensitive intermediates ), using anhydrous solvents (DMF, dioxane), and employing catalytic agents. Purification via column chromatography or recrystallization in methanol/water mixtures improves purity. Validate each step using thin-layer chromatography (TLC) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Use 1H/13C NMR to verify proton environments and carbon frameworks, focusing on aromatic protons (δ 7.5–8.5 ppm) and amine signals (δ 2.5–4.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight within ±0.001 Da. For crystalline derivatives, X-ray crystallography (monoclinic system, space group P1) provides bond-length and angle validation .
Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?
- Methodological Answer : Conduct reactions under inert atmosphere (N2/Ar) using Schlenk lines. Store intermediates in desiccators with P2O5. Use anhydrous solvents (e.g., THF, DMF) pre-treated with molecular sieves. Monitor reaction progress under controlled humidity (<10% RH) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict reactivity patterns in this compound?
- Methodological Answer : Calculate Fukui functions and softness indices to identify nucleophilic/electrophilic sites. For example, the pyridyl nitrogen and pteridin C4 positions often show high electrophilicity (ƒ⁻ > 0.1). Compare Mulliken, Löwdin, and natural population analyses to resolve discrepancies between computational and experimental alkylation/elimination outcomes .
Q. What strategies resolve contradictions between computational predictions and observed reaction outcomes?
- Methodological Answer : Re-examine solvent effects (e.g., dielectric constant in DFT) and temperature-dependent pathways. For instance, low temperatures favor alkylation (ΔG‡ ~25 kJ/mol), while higher temperatures (>60°C) promote elimination via hydride transfer. Validate using kinetic studies (e.g., Arrhenius plots) and in situ IR monitoring .
Q. How does the 3-pyridyl group influence coordination chemistry during metallation studies?
- Methodological Answer : The pyridyl nitrogen acts as a Lewis base, forming stable complexes with Pd(II) or Ru(II). Use UV-Vis spectroscopy to track charge-transfer bands (λmax 450–500 nm). X-ray absorption fine structure (EXAFS) analysis confirms bond distances (e.g., Pd–N ≈ 2.05 Å). Solvatochromic shifts in polar solvents (Δλ > 20 nm) indicate electronic modulation .
Q. What mechanistic insights explain regioselectivity in derivatization reactions?
- Methodological Answer : Steric hindrance at the pteridin C2 position directs electrophiles to C7. Use deuterium labeling (e.g., D2O exchange) to track proton transfer. Kinetic isotope effects (kH/kD > 2) suggest rate-limiting deprotonation steps. Competitive experiments with substituted pyridines quantify electronic effects (Hammett ρ ≈ 0.8) .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across cell-based assays?
- Methodological Answer : Control for cell permeability by measuring logP (target ~2.5). Use LC-MS to verify intracellular compound concentration. Check for off-target effects via siRNA knockdown of suspected pathways. Replicate assays in serum-free media to exclude protein-binding artifacts .
Q. Why do crystallographic data sometimes conflict with NMR-derived structures?
- Methodological Answer : Crystallography captures static conformations, while NMR reflects dynamic equilibria. For flexible moieties (e.g., benzyl groups), use variable-temperature NMR (VT-NMR) to identify rotamers. Overlay DFT-optimized geometries with crystal structures (RMSD < 0.5 Å) to validate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
